molecular formula C16H11N5OS B2776822 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1795360-83-6

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2776822
CAS No.: 1795360-83-6
M. Wt: 321.36
InChI Key: SFRYHGMSIZWXCY-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is unique due to its specific combination of the imidazo[2,1-b]thiazole and pyrimidine-2-carboxamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYHGMSIZWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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